N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide
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Overview
Description
N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of both acetylphenyl and thiadiazolyl groups in the molecule suggests that it may exhibit unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: This can be achieved by reacting a suitable precursor, such as thiosemicarbazide, with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the Acetylphenyl Group: The acetylphenyl group can be introduced through a nucleophilic substitution reaction, where the thiadiazole derivative reacts with an acetylphenyl halide or similar compound.
Final Coupling Reaction: The final step involves coupling the intermediate with an appropriate amine to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The acetylphenyl and thiadiazole groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or reagent in biochemical assays.
Medicine: Investigation of its pharmacological properties for potential therapeutic applications.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide would depend on its specific biological target. Generally, thiadiazole derivatives can interact with enzymes, receptors, or other proteins, modulating their activity. The acetylphenyl group may enhance the compound’s binding affinity or specificity for certain targets.
Comparison with Similar Compounds
Similar Compounds
N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide: Unique due to the combination of acetylphenyl and thiadiazole groups.
Thiadiazole Derivatives: Known for their diverse biological activities.
Acetylphenyl Compounds: Often used in medicinal chemistry for their pharmacological properties.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer distinct chemical and biological properties compared to other thiadiazole or acetylphenyl derivatives.
Properties
Molecular Formula |
C12H12N4O2S2 |
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Molecular Weight |
308.4 g/mol |
IUPAC Name |
N-(3-acetylphenyl)-2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C12H12N4O2S2/c1-7(17)8-3-2-4-9(5-8)14-10(18)6-19-12-16-15-11(13)20-12/h2-5H,6H2,1H3,(H2,13,15)(H,14,18) |
InChI Key |
HXTNCRURVISGOH-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C(S2)N |
Origin of Product |
United States |
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